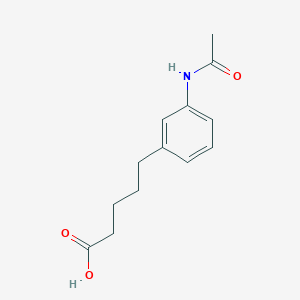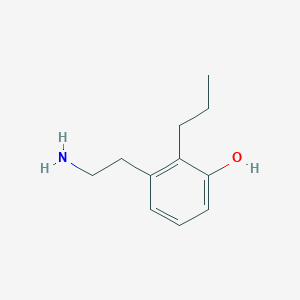
3-(2-Aminoethyl)-2-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-2-propylphenol is an organic compound that belongs to the class of phenols It features a phenolic ring substituted with a propyl group and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2-propylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-propylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-2-propylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-2-propylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-2-propylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptamine: 3-(2-Aminoethyl)indole, a neurotransmitter with structural similarity.
Serotonin: 5-Hydroxytryptamine, another neurotransmitter with a similar aminoethyl side chain.
Melatonin: 5-Methoxy-N-acetyltryptamine, a hormone involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-2-propylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, which have indole rings, this compound has a phenolic ring, leading to different reactivity and interaction profiles.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-2-propylphenol |
InChI |
InChI=1S/C11H17NO/c1-2-4-10-9(7-8-12)5-3-6-11(10)13/h3,5-6,13H,2,4,7-8,12H2,1H3 |
Clé InChI |
QTODGZFLHZZMII-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
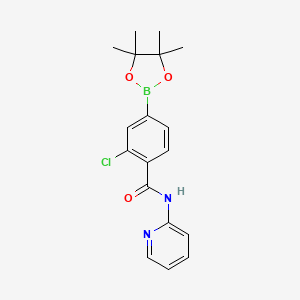
![4-(6-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13877241.png)
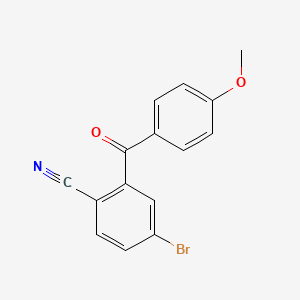
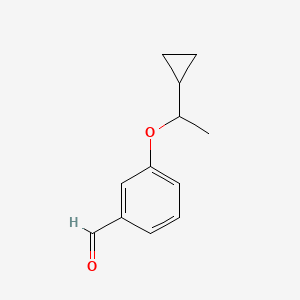
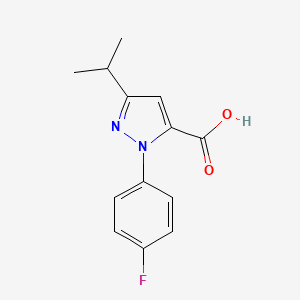

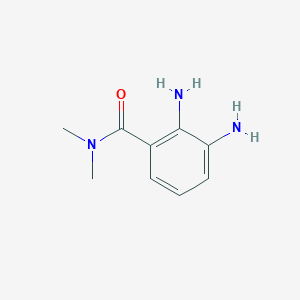
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

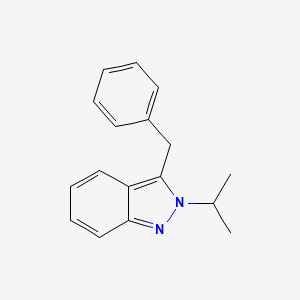
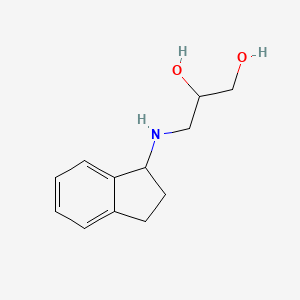
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
